molecular formula C9H16NO2 B1429343 4-Oxo-2,2,6,6-tetramethylpiperidine-1-15N-1-oxyl CAS No. 80404-14-4

4-Oxo-2,2,6,6-tetramethylpiperidine-1-15N-1-oxyl

Cat. No. B1429343
CAS RN: 80404-14-4
M. Wt: 171.22 g/mol
InChI Key: WSGDRFHJFJRSFY-DETAZLGJSA-N
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Description

“4-Oxo-2,2,6,6-tetramethylpiperidine-1-15N-1-oxyl”, also known as [15N]TEMPONE, is a 15N-labeled neutral nitroxide . It is a small molecule that interacts with reactive oxygen species (ROS) in biological environments . ROS are free radicals that play a role in the pathogenesis of many diseases, including cancer, stroke, atherosclerosis, ischemia-reperfusion injury, Alzheimer’s disease, diabetic vascular diseases, and inflammatory diseases .

Scientific Research Applications

Synthesis and Molecular Structure

  • TEMPO is used in the synthesis and study of molecular structures. For example, it was involved in the synthesis of a terminal U(V) oxo complex, offering insights into the complex's electronic structure through density functional theory (DFT) methods (Fortier et al., 2012).

Material Science and Biochemistry Applications

  • It has been identified as an effective β-turn and 310/α-helix inducer in peptides, serving as a rigid electron spin resonance probe and fluorescence quencher. This positions it as a valuable tool in both material science and biochemistry (Toniolo et al., 1998).

Catalytic and Electrocatalytic Applications

  • TEMPO's role in catalysis, particularly in selective oxidation of organic molecules, is significant. Its electrochemical properties enable it to mediate various electrosynthetic reactions. This broadens its application in laboratory and industrial settings (Nutting et al., 2018).

Magnetic Resonance Studies

  • In the field of magnetic resonance, TEMPO derivatives like TEMP-NH2 have been used as spin labels in the study of polymer systems. Understanding the constants and tensors of nitroxides is crucial for the analysis of electron paramagnetic resonance (EPR) spectra in such studies (Labský et al., 1980).

Greener Synthesis in Chemistry

  • The compound has applications in green chemistry, such as the synthesis of nanofibrillated cellulose. Its magnetic separability enables cost-effective catalyst recovery and minimal environmental impact (Patankar & Renneckar, 2017).

Biological Membrane Studies

  • TEMPO has been utilized in studying the structure of biological membranes in nerve and muscle cells, offering insights into their hydrophobic regions (Hubbell & McConnell, 1968).

EPR Brain Imaging

  • In medical research, specifically in brain imaging, 15N-labeled derivatives of TEMPO have been synthesized for electron paramagnetic resonance imaging, highlighting its potential in advanced medical diagnostics (Wang et al., 2014).

Electrochemistry

  • TEMPO derivatives play a role in electrochemistry, particularly in the oxidation of hydroxylamine, providing insights into kinetic parameters and catalytic reaction mechanisms (Xia & Li, 1998).

properties

InChI

InChI=1S/C9H16NO2/c1-8(2)5-7(11)6-9(3,4)10(8)12/h5-6H2,1-4H3/i10+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSGDRFHJFJRSFY-DETAZLGJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)CC(N1[O])(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CC(=O)CC([15N]1[O])(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50745838
Record name [2,2,6,6-Tetramethyl-4-oxo(~15~N)piperidin-1-yl]oxidanyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50745838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Oxo-2,2,6,6-tetramethylpiperidine-1-15N-1-oxyl

CAS RN

80404-14-4
Record name [2,2,6,6-Tetramethyl-4-oxo(~15~N)piperidin-1-yl]oxidanyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50745838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Oxo-2,2,6,6-tetramethylpiperidine-1-15N-1-oxyl
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4-Oxo-2,2,6,6-tetramethylpiperidine-1-15N-1-oxyl
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4-Oxo-2,2,6,6-tetramethylpiperidine-1-15N-1-oxyl
Reactant of Route 6
4-Oxo-2,2,6,6-tetramethylpiperidine-1-15N-1-oxyl

Citations

For This Compound
1
Citations
LL LUMATA… - 2017 - apps.dtic.mil
This study involved the use of hyperpolarized 15N choline as potential magnetic resonance imaging MRI metabolic agent for prostate cancer diagnostics. The main goal of this study …
Number of citations: 2 apps.dtic.mil

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